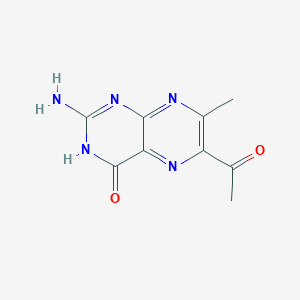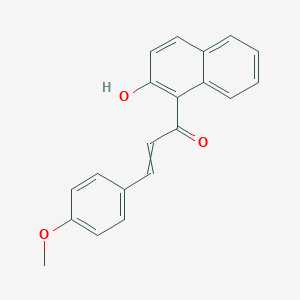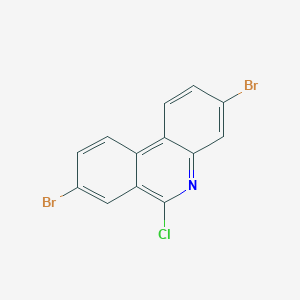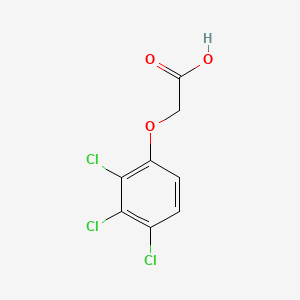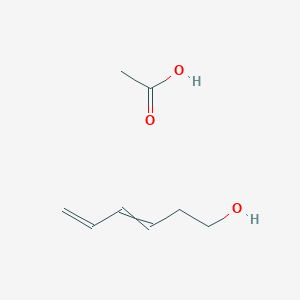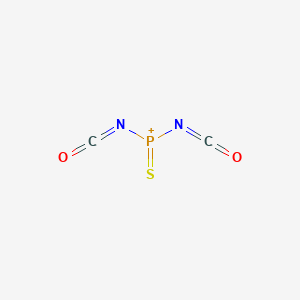
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine is a seven-membered heterocyclic compound containing nitrogen. Compounds with azepine scaffolds are of significant interest due to their potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine can be achieved through various synthetic routes. One common method involves the reaction of ethoxyphenylacetimidoyl chloride with hexahydro-1H-azepine under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
1-(2-Ethoxy-2-phenylacetimidoyl)hexahydro-1H-azepine can be compared with other similar compounds such as:
1-(dimethoxymethyl)hexahydro-1H-azepine: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1H-Azepin-1-amine, hexahydro-: Another azepine derivative with distinct functional groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
35515-92-5 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-ethoxy-2-phenylethanimine |
InChI |
InChI=1S/C16H24N2O/c1-2-19-15(14-10-6-5-7-11-14)16(17)18-12-8-3-4-9-13-18/h5-7,10-11,15,17H,2-4,8-9,12-13H2,1H3 |
InChI Key |
KMVPQVNIERFQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=N)N2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



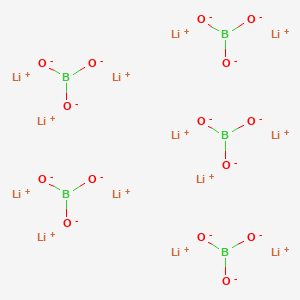
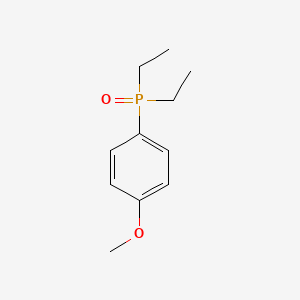
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)


![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
